N-(4-iodophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
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Overview
Description
N-(4-iodophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes an iodophenyl group, a methoxybenzylidene hydrazinyl moiety, and an oxadiazolo-pyrazin-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine typically involves multiple steps:
Formation of the Oxadiazole Core: The initial step involves the formation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via electrophilic substitution reactions, often using iodine and a suitable catalyst.
Attachment of the Methoxybenzylidene Hydrazinyl Moiety: This step involves the condensation of a methoxybenzaldehyde derivative with a hydrazine compound, followed by coupling with the oxadiazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(4-iodophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial agents.
Materials Science: Its properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- N-(4-chlorophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- N-(4-fluorophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Uniqueness
N-(4-iodophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is unique due to the presence of the iodophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C18H14IN7O2 |
---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
6-N-(4-iodophenyl)-5-N-[(E)-(4-methoxyphenyl)methylideneamino]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C18H14IN7O2/c1-27-14-8-2-11(3-9-14)10-20-24-16-15(21-13-6-4-12(19)5-7-13)22-17-18(23-16)26-28-25-17/h2-10H,1H3,(H,21,22,25)(H,23,24,26)/b20-10+ |
InChI Key |
SILJLHZKPSQKRA-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)I |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)I |
Origin of Product |
United States |
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